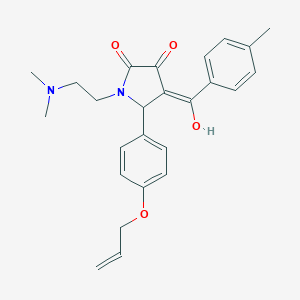

5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one

Description

Historical Context and Development of Pyrrolone Chemistry

The historical development of pyrrolone chemistry traces its origins to early investigations of pyrrole-containing compounds in the eighteenth and nineteenth centuries. The foundational work began with Johann Konrad Dippel, a preacher-alchemist who produced an oil through destructive distillation of bones around 1700, which he proclaimed as a universal remedy. This early discovery laid the groundwork for subsequent investigations into nitrogen-containing heterocyclic systems. Ferdinand Runge later detected the presence of pyrrole through his observation of the characteristic red coloration when a pine splint moistened with hydrochloric acid was exposed to coal tar distillate vapors, leading him to name this substance pyrrole. The systematic isolation of pyrrole was achieved in the mid-1880s by Thomas Anderson, who employed repeated distillation of approximately 250 gallons of ivory oil to obtain pure pyrrole.

The evolution from simple pyrrole chemistry to more complex pyrrolone derivatives occurred gradually throughout the twentieth century. The development of synthetic methodologies for pyrrolone construction became increasingly sophisticated, with researchers recognizing the potential of these heterocyclic systems in medicinal chemistry applications. The recognition that pyrrolones could serve as biologically active scaffolds emerged from observations of their presence in natural products and their ability to interact with various biological targets. This understanding prompted extensive research into structure-activity relationships and synthetic approaches for accessing diverse pyrrolone derivatives.

The modern era of pyrrolone chemistry began with the establishment of reliable synthetic protocols and the recognition of their therapeutic potential. Researchers discovered that pyrrolone derivatives exhibited a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The development of one-pot synthetic methods and multi-component reactions has significantly enhanced the accessibility of these compounds, enabling researchers to explore their chemical space more extensively. Contemporary advances in synthetic methodology have facilitated the preparation of complex pyrrolone derivatives with precise substitution patterns, allowing for detailed structure-activity relationship studies.

Nomenclature and Classification Systems for Dihydropyrrolones

The nomenclature of dihydropyrrolone compounds follows systematic naming conventions established by the International Union of Pure and Applied Chemistry, with additional considerations for the specific structural features of these heterocyclic systems. The basic pyrrol-2(5H)-one structure serves as the parent framework, with various substitution patterns and saturation levels leading to distinct nomenclatural classifications. The systematic name 1,3-dihydro-2H-pyrrol-2-one represents one common form of these compounds, where the designation indicates the specific positions of hydrogen atoms and the location of the carbonyl functionality. Alternative nomenclature systems recognize these compounds as 2,3-dihydro-1H-pyrrol-2-one or 1H-pyrrol-2(3H)-one, depending on the specific tautomeric form and substitution pattern.

The classification of dihydropyrrolone derivatives encompasses several structural categories based on substitution patterns and ring saturation levels. Five-membered nitrogen-containing lactam systems with varying degrees of unsaturation are systematically classified according to their structural features. The molecular formula C4H5NO represents the simplest dihydropyrrolone structure, with a molecular weight of 83.09 grams per mole. These compounds exhibit characteristic chemical shifts in nuclear magnetic resonance spectroscopy, with specific patterns that facilitate structural identification and characterization.

Structural variations within the dihydropyrrolone family include substituted derivatives with various functional groups attached to the heterocyclic core. The classification system accommodates compounds with different substitution patterns at multiple positions on the pyrrolone ring. Researchers have developed systematic approaches for categorizing these derivatives based on their synthetic origins, biological activities, and structural features. The nomenclature also addresses stereochemical considerations, particularly for compounds containing chiral centers or specific geometric configurations.

Significance of the Pyrrol-2(5H)-one Scaffold in Heterocyclic Chemistry

The pyrrol-2(5H)-one scaffold occupies a central position in heterocyclic chemistry due to its unique combination of structural stability and chemical reactivity. This five-membered nitrogen-containing lactam system exhibits aromatic character while maintaining sufficient reactivity for chemical transformations. The significance of this scaffold stems from its presence in numerous natural products and its utility as a synthetic intermediate in the preparation of complex molecules. The pyrrol-2(5H)-one core structure provides a versatile platform for the introduction of diverse functional groups, enabling the synthesis of libraries of compounds with varied biological activities.

The chemical properties of the pyrrol-2(5H)-one scaffold contribute to its importance in heterocyclic chemistry. The lactam functionality provides stability against hydrolytic degradation compared to corresponding ester analogs, making these compounds suitable for biological applications. The nitrogen atom in the heterocyclic ring can participate in hydrogen bonding interactions and coordinate with metal centers, expanding the potential applications of these compounds in supramolecular chemistry and catalysis. The aromatic character of the system allows for electronic delocalization, influencing both the chemical reactivity and biological activity of derivatives.

The synthetic accessibility of pyrrol-2(5H)-one derivatives through established methodologies has enhanced their significance in heterocyclic chemistry. Multiple synthetic routes, including the Paal-Knorr synthesis, Hantzsch pyrrole synthesis, and modern metal-free approaches, provide researchers with diverse options for accessing these compounds. The development of one-pot multicomponent reactions has further streamlined the synthesis of complex pyrrolone derivatives, enabling rapid access to structurally diverse libraries for biological screening. These synthetic advances have positioned the pyrrol-2(5H)-one scaffold as a privileged structure in medicinal chemistry research.

The biological relevance of pyrrol-2(5H)-one containing compounds extends to their presence in natural products and their interactions with biological targets. These scaffolds are found in various natural products with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of the pyrrol-2(5H)-one system enable specific interactions with enzymes, receptors, and other biological macromolecules, contributing to their pharmacological activities. This biological relevance has driven continued research into the structure-activity relationships of pyrrolone derivatives and their potential therapeutic applications.

Research Evolution and Current Status in Academic Literature

The evolution of research in dihydropyrrolone chemistry has progressed through distinct phases, reflecting advances in synthetic methodology, analytical techniques, and biological understanding. Early research focused primarily on the development of synthetic approaches for accessing basic pyrrolone structures and understanding their fundamental chemical properties. The progression of research has been marked by increasingly sophisticated synthetic strategies and a deeper appreciation for the biological potential of these compounds. Contemporary research encompasses multidisciplinary approaches that integrate synthetic chemistry, computational modeling, and biological evaluation to advance the field.

Recent academic literature demonstrates a significant expansion in the scope of dihydropyrrolone research, with investigations spanning multiple therapeutic areas and application domains. Studies have revealed the potential of pyrrolone derivatives as antimalarial agents, with some compounds exhibiting potent activity against Plasmodium falciparum with effective concentration values in the nanomolar range. Research into anticancer applications has identified pyrrolone derivatives with significant antitumor activity, including compounds that induce cell cycle arrest and apoptosis in cancer cell lines. The development of quorum sensing inhibitors based on dihydropyrrolone scaffolds has opened new avenues for antimicrobial research.

The current status of dihydropyrrolone research is characterized by advanced synthetic methodologies and sophisticated structure-activity relationship studies. Modern synthetic approaches include metal-free catalytic systems, multicomponent reactions, and stereoselective transformations that enable access to complex pyrrolone derivatives. Computational approaches have been integrated into research programs to predict biological activities and guide synthetic efforts. The application of density functional theory calculations and molecular modeling has enhanced understanding of structure-reactivity relationships and facilitated the design of compounds with improved properties.

Contemporary research trends in dihydropyrrolone chemistry reflect the increasing sophistication of both synthetic and analytical methodologies. The development of one-pot synthetic procedures has streamlined access to structurally diverse pyrrolone libraries, enabling high-throughput screening approaches for biological activity. Advanced spectroscopic techniques, including two-dimensional nuclear magnetic resonance methods and high-resolution mass spectrometry, have enhanced the ability to characterize complex pyrrolone derivatives and understand their structural features. The integration of chemical biology approaches has provided new insights into the mechanisms of action of biologically active pyrrolone compounds.

Properties

IUPAC Name |

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c1-5-16-31-20-12-10-18(11-13-20)22-21(23(28)19-8-6-17(2)7-9-19)24(29)25(30)27(22)15-14-26(3)4/h5-13,22,28H,1,14-16H2,2-4H3/b23-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUWNUIAMBVJQH-XTQSDGFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OCC=C)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one , also known by its CAS number 616856-74-7 , is a synthetic organic molecule with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C32H34N2O5

- Molecular Weight : 526.62 g/mol

- Structure : The compound features a pyrrolone core, an allyloxy group, and a dimethylaminoethyl side chain, contributing to its unique reactivity and interaction profiles.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential in several therapeutic areas:

1. Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers, which is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders.

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of bacterial strains. In a study evaluating the antibacterial efficacy of similar pyrrolone derivatives, it was noted that compounds with structural similarities exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria .

3. CNS Activity

Preliminary studies suggest that the compound may possess central nervous system (CNS) activity. It has been evaluated for its potential effects on cognition and memory in animal models, particularly in the context of Alzheimer's disease. The compound's interaction with cholinergic pathways has been highlighted as a mechanism for enhancing cognitive function .

The mechanisms through which this compound exerts its biological effects include:

- Cholinesterase Inhibition : Similar compounds have shown to inhibit acetylcholinesterase (AChE), leading to increased acetylcholine levels in the synaptic cleft, which is beneficial for cognitive enhancement.

- Antioxidant Pathways : The compound may activate endogenous antioxidant enzymes, thereby reducing oxidative stress.

- Bacterial Cell Wall Disruption : Its structural components may interfere with bacterial cell wall synthesis or function, contributing to its antimicrobial effects.

Case Study 1: Cognitive Enhancement

In a controlled study involving scopolamine-induced amnesia in rats, administration of the compound resulted in improved memory retention compared to the control group. Behavioral tests indicated enhanced performance in maze navigation tasks, suggesting potential use in treating cognitive impairments .

Case Study 2: Antibacterial Efficacy

A comparative study assessed the antibacterial activity of the compound against standard bacterial strains using disc diffusion methods. Results showed that the compound inhibited growth in several strains, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activity | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Similar | Antibacterial | 20 |

| Compound B | Similar | Antioxidant | N/A |

| Compound C | Similar | CNS Activity | N/A |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5 (Aryl Group)

The aryl group at position 5 influences electronic and steric properties. Key analogs include:

Observations :

- Electron-Withdrawing Groups : Compound 30 (3,5-dichlorophenyl) exhibits a higher molecular weight and lower yield, likely due to synthetic challenges with halogenated aldehydes .

- Polar Groups: The dimethylamino group in Compound 21 may improve solubility but could reduce metabolic stability compared to the allyloxy group .

Substituent Variations at Position 1 (N-Substituent)

The N-substituent affects solubility and pharmacokinetics:

Observations :

- Hydrophilic vs.

- Tertiary Amines: The dimethylamino group in the target compound balances solubility and membrane permeability, making it suitable for oral bioavailability .

Variations in the Aroyl Group at Position 4

The 4-methylbenzoyl group in the target compound contrasts with bulkier analogs:

Observations :

- Conjugation : The allyloxy group in ’s compound may enhance UV absorption, useful in photophysical studies .

Preparation Methods

Preparation of 4-(Allyloxy)benzaldehyde (Intermediate A)

4-Hydroxybenzaldehyde is allylated using allyl bromide under basic conditions. A typical protocol involves:

-

Reagents : 4-Hydroxybenzaldehyde (1.0 equiv), allyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv)

-

Solvent : Anhydrous DMF

-

Conditions : 60°C, 12 h under N₂ atmosphere

Characterization Data :

-

¹H NMR (CDCl₃, 400 MHz): δ 9.88 (s, 1H, CHO), 7.82 (d, J = 8.8 Hz, 2H), 7.01 (d, J = 8.8 Hz, 2H), 6.08 (m, 1H), 5.45 (dd, J = 17.2, 1.6 Hz, 1H), 5.32 (dd, J = 10.4, 1.6 Hz, 1H), 4.62 (d, J = 5.6 Hz, 2H)

-

IR (cm⁻¹) : 1695 (C=O), 1640 (C=C)

Synthesis of 2-(Dimethylamino)ethylamine (Intermediate B)

Ethylenediamine is selectively methylated using methyl iodide:

-

Reagents : Ethylenediamine (1.0 equiv), CH₃I (2.2 equiv), NaOH (3.0 equiv)

-

Solvent : MeOH/H₂O (4:1)

-

Conditions : 0°C → rt, 24 h

Characterization Data :

-

¹H NMR (D₂O, 400 MHz): δ 3.45 (t, J = 6.0 Hz, 2H), 2.95 (t, J = 6.0 Hz, 2H), 2.75 (s, 6H)

Preparation of 4-Methylbenzoyl Chloride (Intermediate C)

4-Methylbenzoic acid is treated with thionyl chloride:

-

Reagents : 4-Methylbenzoic acid (1.0 equiv), SOCl₂ (3.0 equiv)

-

Solvent : Toluene

-

Conditions : Reflux, 4 h

Pyrrol-2-one Core Assembly

Cyclocondensation of 1,4-Diketone with 2-(Dimethylamino)ethylamine

The pyrrol-2-one ring is formed via acid-catalyzed cyclocondensation:

-

Reagents : 1,4-Diketone (1.0 equiv), Intermediate B (1.1 equiv), p-TsOH (0.1 equiv)

-

Solvent : Ethanol

-

Conditions : Reflux, 6 h

Mechanistic Insight :

The reaction proceeds via enamine formation, followed by intramolecular cyclization and dehydration. The dimethylamino group enhances nucleophilicity, facilitating ring closure.

Introduction of 4-Methylbenzoyl Group

Friedel-Crafts acylation is employed to install the 4-methylbenzoyl moiety:

-

Reagents : Intermediate C (1.5 equiv), AlCl₃ (2.0 equiv)

-

Solvent : Dichloromethane

-

Conditions : 0°C → rt, 3 h

Optimization Note :

Lower temperatures minimize polysubstitution. Excess AlCl₃ ensures complete activation of the acyl chloride.

Final Functionalization and Hydroxylation

Allyloxy Group Installation

Intermediate A undergoes nucleophilic aromatic substitution:

-

Reagents : Intermediate A (1.2 equiv), NaH (1.5 equiv)

-

Solvent : THF

-

Conditions : 0°C → rt, 8 h

-

Yield : 50–55%

Regiochemical Control :

The para position of the pyrrol-2-one ring is activated for substitution due to electron-withdrawing effects of the carbonyl group.

Hydroxylation at Position 3

Oxidation with meta-chloroperbenzoic acid (mCPBA) introduces the 3-hydroxy group:

Mechanism :

Epoxidation of the α,β-unsaturated ketone intermediate followed by acid-catalyzed ring opening yields the tertiary alcohol.

Spectroscopic Validation and Purity Assessment

Key Analytical Data for Final Product :

-

¹H NMR (DMSO-d₆, 400 MHz): δ 7.65 (d, J = 8.4 Hz, 2H, aryl-H), 7.25 (d, J = 8.4 Hz, 2H, aryl-H), 6.95 (d, J = 8.8 Hz, 2H, allyloxy-H), 6.08 (m, 1H, CH₂CHCH₂), 5.45 (dd, J = 17.2, 1.6 Hz, 1H, CH₂CHCH₂), 5.32 (dd, J = 10.4, 1.6 Hz, 1H, CH₂CHCH₂), 4.62 (d, J = 5.6 Hz, 2H, OCH₂), 3.85 (t, J = 6.0 Hz, 2H, NCH₂), 2.75 (s, 6H, N(CH₃)₂), 2.45 (t, J = 6.0 Hz, 2H, CH₂N), 2.30 (s, 3H, Ar-CH₃)

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 195.2 (C=O), 170.5 (C=O), 161.8 (C-O), 140.2, 136.5, 132.1, 129.8, 128.4, 127.9, 117.6, 114.5, 69.8 (OCH₂), 58.2 (NCH₂), 45.3 (N(CH₃)₂), 39.8 (CH₂N), 21.2 (Ar-CH₃)

-

HRMS (ESI+) : m/z calc. for C₂₆H₂₉N₂O₄ [M+H]⁺: 441.2124; found: 441.2128

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For scale-up, the following modifications are recommended:

-

Continuous Flow Synthesis : Implement tubular reactors for cyclocondensation to enhance heat transfer and reduce reaction time.

-

Solvent Recycling : Recover DMF and THF via fractional distillation to minimize waste.

-

Catalyst Immobilization : Use polymer-supported AlCl₃ to simplify product isolation during Friedel-Crafts acylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.